
3-(2-Phenylhydrazinyl)cholestane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylhydrazinyl)cholestane is a derivative of cholestane, a saturated tetracyclic triterpene. Cholestane itself is a 27-carbon biomarker produced by the diagenesis of cholesterol and is one of the most abundant biomarkers in the rock record
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylhydrazinyl)cholestane typically involves the reaction of cholestane with phenylhydrazine under specific conditions. One common method includes the following steps:
Preparation of Cholestan-3-one: Cholestan-3-one is prepared by oxidizing cholestane using reagents such as chromium trioxide (CrO3) in acetic acid.
Formation of this compound: Cholestan-3-one is then reacted with phenylhydrazine in the presence of an acid catalyst, such as hydrochloric acid (HCl), to form this compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(2-Phenylhydrazinyl)cholestane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine group or other functional groups in the molecule.
Substitution: The phenylhydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological processes involving cholesterol and its derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound could be used in the development of new materials or as a chemical intermediate in various industrial processes
作用機序
The mechanism of action of 3-(2-Phenylhydrazinyl)cholestane involves its interaction with specific molecular targets and pathways. The phenylhydrazinyl group may interact with proteins or enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
類似化合物との比較
Similar Compounds
Cholestene: A derivative of cholestane with a double bond, used in bioorganic and medicinal chemistry.
Cholestan-3-one: An oxidized form of cholestane, used as an intermediate in the synthesis of other compounds.
Uniqueness
3-(2-Phenylhydrazinyl)cholestane is unique due to the presence of the phenylhydrazinyl group, which imparts distinct chemical properties and potential applications. This modification allows for specific interactions with biological targets and the possibility of developing new therapeutic agents.
特性
CAS番号 |
63526-20-5 |
|---|---|
分子式 |
C33H54N2 |
分子量 |
478.8 g/mol |
IUPAC名 |
1-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-phenylhydrazine |
InChI |
InChI=1S/C33H54N2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(35-34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-13,23-25,27-31,34-35H,9-11,14-22H2,1-5H3/t24-,25?,27?,28+,29-,30+,31+,32+,33-/m1/s1 |
InChIキー |
VGODHDZUQWETSY-JFBFUDPXSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)NNC5=CC=CC=C5)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NNC5=CC=CC=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


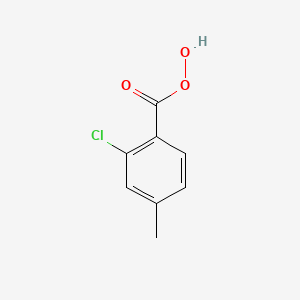
![1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14510608.png)

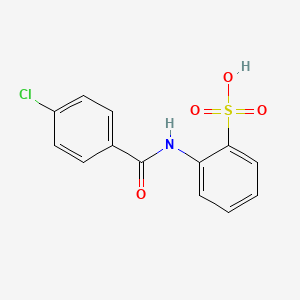
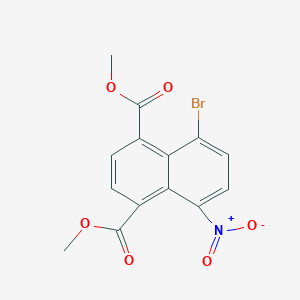
![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)

![1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14510650.png)
![N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide](/img/structure/B14510654.png)
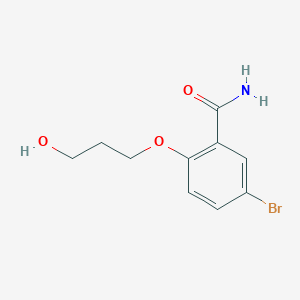
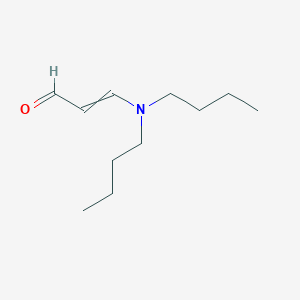
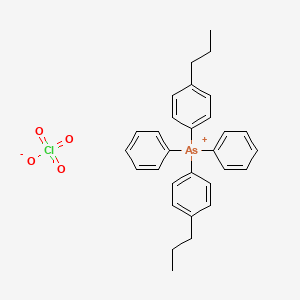

![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)
